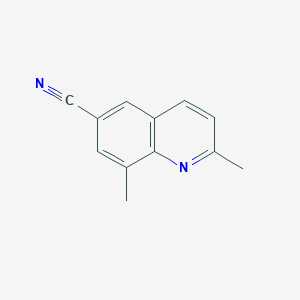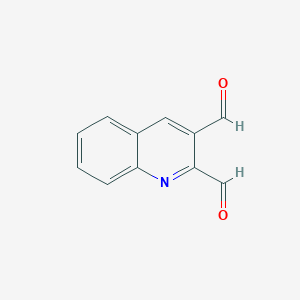
2,8-Dimethylquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carbonitrile typically involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method allows for the formation of substituted quinolines under mild conditions with good yields . Another approach involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize classic transformations such as the Skraup reaction, Doebner–Von Miller reaction, Friedländer reaction, and Conrad–Limpach reaction . These methods can be adapted for large-scale synthesis, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated, nitrated, or sulfonated quinolines.
Scientific Research Applications
2,8-Dimethylquinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their metabolic pathways and exhibiting antimicrobial activity .
Comparison with Similar Compounds
2,6-Dimethylquinoline: Another quinoline derivative with similar structural features but different biological activities.
2,6-Dichloroquinoline-3-carbonitrile: A halogenated quinoline derivative with distinct chemical properties.
Uniqueness: 2,8-Dimethylquinoline-6-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,8-dimethylquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-5-10(7-13)6-11-4-3-9(2)14-12(8)11/h3-6H,1-2H3 |
InChI Key |
LAZSSLFFIORUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)



![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)




